(Z)-SU14813

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

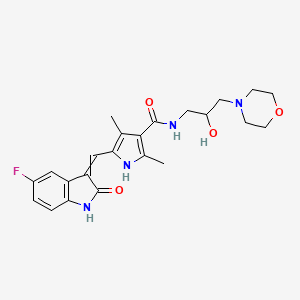

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-SU14813: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Exhibiting significant anti-angiogenic and anti-tumor properties, its mechanism of action is centered on the inhibition of several key RTKs implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively targeting and inhibiting the catalytic activity of multiple split kinase domain RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. By binding to the ATP-binding pocket of these receptors, SU14813 blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This multi-pronged approach allows for the simultaneous disruption of critical pathways involved in tumor angiogenesis, tumor cell proliferation, and survival[1][2][3].

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its key targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | 2[4][5] |

| VEGFR2 (KDR/Flk-1) | 50[4][5] |

| PDGFRβ | 4[4][5] |

| KIT | 15[4][5] |

| FLT3 | Data not consistently reported in nM, but potent inhibition is confirmed. |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line/Target | Assay | IC50 (nM) |

| Porcine Aortic Endothelial Cells (VEGFR-2) | Receptor Phosphorylation | 5.2[4] |

| Porcine Aortic Endothelial Cells (PDGFRβ) | Receptor Phosphorylation | 9.9[4] |

| Porcine Aortic Endothelial Cells (KIT) | Receptor Phosphorylation | 11.2[4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated survival | 6.8 |

| U-118MG (glioblastoma) | Growth Inhibition | 50-100[4] |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR, PDGFR, KIT, and FLT3 disrupts several downstream signaling pathways crucial for cancer progression. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and STAT signaling cascades.

VEGFR Signaling Pathway

Caption: this compound inhibits VEGFR, blocking downstream signaling through PLCγ/PKC/MAPK and PI3K/AKT pathways.

PDGFR Signaling Pathway

Caption: this compound inhibits PDGFR, blocking downstream signaling through RAS/MAPK and PI3K/AKT pathways.

KIT and FLT3 Signaling Pathways

Caption: this compound inhibits KIT and FLT3, blocking downstream signaling through RAS/MAPK, PI3K/AKT, and STAT5.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase domains.

-

Methodology:

-

Recombinant human kinase domains (e.g., VEGFR-2, PDGFRβ, KIT, FLT3) are expressed as fusion proteins (e.g., GST-fusion) and purified.

-

The kinase reaction is initiated in a buffer containing the purified kinase, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled [γ-³²P]ATP).

-

This compound is added at various concentrations to determine its effect on kinase activity.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by methods such as scintillation counting for radiolabeled ATP or by using specific antibodies in an ELISA-based format.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Cellular Receptor Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

-

Methodology:

-

Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFRβ) are cultured to sub-confluency.

-

Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with varying concentrations of this compound for a defined time (e.g., 1-2 hours).

-

The respective ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) is added to stimulate receptor autophosphorylation.

-

After a short incubation with the ligand (e.g., 5-10 minutes), cells are lysed.

-

The total amount of the target receptor and its phosphorylated form are determined by Western blotting or ELISA using specific antibodies.

-

The level of phosphorylated receptor is normalized to the total amount of the receptor.

-

IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the log concentration of this compound.

-

HUVEC Survival Assay

-

Objective: To evaluate the effect of this compound on endothelial cell survival stimulated by growth factors.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere.

-

Cells are then starved in a low-serum medium (e.g., 1% FBS) for 18-24 hours.

-

This compound is added at various concentrations, followed by the addition of a pro-survival growth factor such as VEGF. A control group with a non-targeted growth factor like bFGF can be included to assess specificity.

-

Cells are incubated for a period of 2-3 days.

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a plate reader.

-

The percentage of cell survival is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the dose-response curve.

-

In Vivo Tumor Xenograft Model

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells (e.g., from renal cell carcinoma, colon cancer, or AML cell lines) are cultured and harvested during their exponential growth phase.

-

A specific number of tumor cells (e.g., 1x10⁶ to 10x10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

This compound is administered orally at various doses (e.g., 10-80 mg/kg) on a defined schedule (e.g., once or twice daily). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) or target receptor phosphorylation.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

-

Experimental Workflows

Biochemical Kinase Assay Workflow

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

In Vivo Xenograft Study Workflow

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Conclusion

This compound is a multi-targeted RTK inhibitor with a well-defined mechanism of action. Its ability to potently inhibit VEGFR, PDGFR, KIT, and FLT3 translates into significant anti-angiogenic and anti-tumor effects, which have been demonstrated in both in vitro and in vivo preclinical models. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the nuanced downstream effects and potential resistance mechanisms will continue to refine our understanding of this promising therapeutic agent.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kit signaling through PI 3-kinase and Src kinase pathways: an essential role for Rac1 and JNK activation in mast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

(Z)-SU14813 target profile and selectivity

An In-depth Technical Guide on the Target Profile and Selectivity of (Z)-SU14813

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activities by targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT. This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, including detailed quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Target Profile and Selectivity

This compound exhibits a broad-spectrum inhibitory activity against several RTKs, primarily targeting VEGFRs, PDGFRβ, and KIT. Its multi-targeted nature allows for the simultaneous inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Biochemical IC50 Values for this compound

| Target | IC50 (nM) |

| VEGFR1 | 2[3][4][5][6] |

| VEGFR2 | 50[3][4][5][6] |

| PDGFRβ | 4[3][4][5][6] |

| KIT | 15[3][4][5][6] |

Table 2: Cellular IC50 Values for this compound

| Cell Line/Target | IC50 (nM) |

| Porcine Aortic Endothelial Cells (VEGFR-2) | 5.2[3][5] |

| Porcine Aortic Endothelial Cells (PDGFR-β) | 9.9[3][5] |

| Porcine Aortic Endothelial Cells (KIT) | 11.2[3][5] |

| U-118MG (glioblastoma) | 50-100[3][5] |

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the downstream signaling cascades initiated by its target RTKs. The primary pathways affected are crucial for cell proliferation, survival, migration, and angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of its targets.

Materials:

-

Recombinant kinase domains (e.g., VEGFR, PDGFR, KIT)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP (at or near the Km for the specific kinase)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the kinase enzyme to the desired working concentration in kinase buffer.

-

Prepare a substrate/ATP mixture in kinase buffer.

-

-

Kinase Reaction:

-

Add 1 µL of the serially diluted this compound or DMSO (for control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Receptor Phosphorylation Assay (Cell-Based ELISA)

This assay measures the ability of this compound to inhibit the phosphorylation of its target RTKs within a cellular context.

Materials:

-

Cells expressing the target receptor (e.g., HUVECs, or engineered cell lines)

-

96-well cell culture plates

-

Growth medium and serum-free medium

-

This compound stock solution in DMSO

-

Ligand for receptor stimulation (e.g., VEGF, PDGF)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching buffer (e.g., 1% H₂O₂ in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against the phosphorylated form of the target receptor

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader for absorbance detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand for 10-15 minutes at 37°C.

-

-

Cell Fixing and Permeabilization:

-

Aspirate the media and fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add quenching buffer for 20 minutes to inactivate endogenous peroxidases.

-

Wash the cells three times with PBS.

-

Add blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary phospho-specific antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

-

Signal Detection:

-

Add TMB substrate and incubate in the dark until a blue color develops (15-30 minutes).

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no primary antibody).

-

Normalize the data to a control (e.g., total protein content or a housekeeping protein).

-

Plot the normalized absorbance against the this compound concentration to determine the IC50 value.

-

Cell Viability/Survival Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cells, particularly endothelial cells stimulated with growth factors.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well cell culture plates

-

Endothelial cell growth medium (EGM) and basal medium (EBM)

-

This compound stock solution in DMSO

-

VEGF

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader for absorbance detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM.

-

Allow the cells to attach overnight.

-

Replace the medium with EBM containing various concentrations of this compound.

-

After 1-2 hours of pre-incubation, add VEGF to the wells (except for the negative control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human tumor cells (e.g., Colo205, MV4;11)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells during their exponential growth phase.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their volume 2-3 times per week using calipers. (Volume = (Length x Width²)/2).

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose and schedule (e.g., once or twice daily).

-

Administer the vehicle to the control group using the same schedule.

-

-

Efficacy and Tolerability Assessment:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals daily for any signs of toxicity.

-

The study can be concluded when tumors in the vehicle group reach a maximum allowed size or after a fixed duration.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Analyze the body weight data to assess toxicity.

-

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRβ, and KIT. Its ability to inhibit these key drivers of tumor progression and angiogenesis has been demonstrated through a variety of in vitro and in vivo assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other similar multi-targeted kinase inhibitors. The methodologies described herein are fundamental for characterizing the potency, selectivity, and therapeutic potential of such compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

(Z)-SU14813: A Technical Guide to its Signaling Pathway Inhibition

(Z)-SU14813 is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. Developed as a next-generation tyrosine kinase inhibitor following sunitinib, it targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting multiple RTKs within the "split kinase domain" subgroup.[1] This targeted inhibition disrupts downstream signaling cascades crucial for cell proliferation, migration, and survival in both tumor cells and the endothelial cells that form tumor vasculature.[2][3][4] The primary targets of SU14813 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[1][3][4][5]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets and its effects on different cell lines.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 2 |

| VEGFR-2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

| FLT3 | 2 to 50 |

| CSF1R/FMS | 2 to 50 |

| Note: IC50 values for FLT3 and CSF1R/FMS are reported to be in the range of 0.002 to 0.05 µmol/L, which corresponds to 2 to 50 nM.[1] |

Table 2: Cellular Phosphorylation Inhibition

| Target Receptor | Cell Line | IC50 (nM) |

| VEGFR-2 | Porcine Aortic Endothelial Cells | 5.2 |

| PDGFRβ | Porcine Aortic Endothelial Cells | 9.9 |

| KIT | Porcine Aortic Endothelial Cells | 11.2 |

Table 3: Cellular Proliferation Inhibition

| Cell Line | Expressed Target(s) | IC50 (nM) |

| U-118MG | PDGFR | 50 to 100 |

Signaling Pathway Inhibition Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Figure 1: Inhibition of the VEGFR signaling pathway by this compound.

Figure 2: Inhibition of PDGFR and KIT signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for biochemical kinase assays and cellular phosphorylation assays.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase domains.

Methodology:

-

Protein Expression and Purification: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs (e.g., VEGFR-2, PDGFRβ, KIT) are expressed and purified.[1]

-

Kinase Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the purified kinase, a substrate (e.g., a synthetic peptide), ATP, and varying concentrations of this compound.

-

Detection: The amount of substrate phosphorylation is quantified. This can be achieved through methods such as ELISA, radiometric assays (using ³²P-ATP), or fluorescence-based assays.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Figure 3: Workflow for a typical biochemical kinase assay.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit ligand-dependent RTK phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFRβ) or cells endogenously expressing the receptor (e.g., Mo7e cells for KIT) are cultured to sub-confluency.[2]

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., 18 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 45 minutes).

-

Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor autophosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting or ELISA: The level of phosphorylated receptor is detected using phospho-specific antibodies via Western blotting or a sandwich ELISA. Total receptor levels are also measured as a loading control.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the ligand-stimulated receptor phosphorylation is calculated.

Figure 4: Workflow for a cellular receptor phosphorylation assay.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively blocks key signaling pathways involved in cancer progression. Its ability to simultaneously inhibit VEGFR, PDGFR, KIT, and FLT3 signaling underscores its potential as a broad-spectrum anti-cancer agent. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this and similar compounds. The visualization of the inhibited pathways and experimental workflows aims to facilitate a deeper understanding of its mechanism of action for researchers in the field.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Antiangiogenic Research

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant antiangiogenic and antitumor activity in preclinical studies. As a small molecule inhibitor, it targets several key RTKs involved in tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This comprehensive guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

This compound exerts its antiangiogenic and antitumor effects by competitively inhibiting the ATP-binding site of multiple RTKs.[4] This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][5] The simultaneous targeting of multiple pathways, such as those mediated by VEGFR, PDGFR, KIT, and FLT3, may offer a more effective therapeutic strategy than inhibiting a single pathway, potentially delaying the onset of treatment resistance.[1][2]

Quantitative Data

The inhibitory activity and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Cell Line/System | Reference |

| VEGFR1 | 2 | Biochemical Assay | [6][7][8] |

| VEGFR2 | 50 | Biochemical Assay | [6][7][8] |

| PDGFRβ | 4 | Biochemical Assay | [6][7][8] |

| KIT | 15 | Biochemical Assay | [6][7][8] |

| FLT3 | Not explicitly quantified in the provided results | - | |

| VEGFR2 (cellular) | 5.2 | Porcine Aorta Endothelial Cells | [1] |

| PDGFRβ (cellular) | 9.9 | Porcine Aorta Endothelial Cells | [1] |

| KIT (cellular) | 11.2 | Porcine Aorta Endothelial Cells | [1] |

Table 2: In Vitro Cellular Efficacy of this compound

| Assay | Cell Line | Effect | IC₅₀ / Concentration | Reference |

| VEGF-stimulated HUVEC Survival | HUVEC | Inhibition | 6.8 nM | [9] |

| PDGF-dependent Proliferation | NIH-3T3 overexpressing PDGFRβ | Inhibition | Not explicitly quantified | [1] |

| U-118MG Growth | U-118MG | Inhibition | 50-100 nM | [6] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Effect | Plasma Concentration for Target Inhibition | Reference |

| Various Human/Rat Xenografts | 10 to 80 mg/kg twice per day | Tumor growth reduction | 100 to 200 ng/mL | [2][9] |

| Murine LLC Model (with docetaxel) | 10, 40, 80, 120 mg/kg BID | 25%, 48%, 55%, 63% tumor growth inhibition | Not specified | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways inhibited by this compound and the general workflows for relevant experimental protocols.

Signaling Pathway Inhibition by this compound

Caption: Inhibition of multiple RTK signaling pathways by this compound.

General Workflow for a Cellular Phosphorylation Assay

Caption: Workflow for a cellular receptor phosphorylation assay.

General Workflow for an In Vivo Xenograft Study

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cellular Receptor Phosphorylation Assays

Objective: To determine the inhibitory effect of this compound on ligand-induced receptor phosphorylation in cultured cells.

General Procedure:

-

Cell Culture: Culture the appropriate cell line (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β, Mo7e cells for endogenous KIT, or MV4;11 cells for endogenous FLT3-ITD) in recommended media and conditions.

-

Seeding: Seed cells into 6-well or 12-well plates at a density that allows for sub-confluency at the time of the assay.

-

Serum Starvation: Once cells are attached and growing, replace the growth medium with a low-serum or serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free media. Remove the starvation media and add the media containing the inhibitor or vehicle control (e.g., DMSO) to the cells. Incubate for 1-2 hours.

-

Ligand Stimulation: Add the specific ligand (e.g., VEGF, PDGF, SCF) to the wells to stimulate receptor phosphorylation. The optimal concentration and stimulation time should be predetermined. For cells with constitutively active receptors like MV4;11, this step may not be necessary.

-

Cell Lysis: After stimulation, immediately place the plates on ice, aspirate the media, and wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Analysis: Analyze the levels of phosphorylated and total receptor using either Western blotting or an ELISA-based method.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for the phosphorylated and total forms of the target receptor. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

ELISA: Use a sandwich ELISA kit specific for the phosphorylated and total receptor.

-

-

Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the vehicle-treated control and determine the IC₅₀ value.

Human Umbilical Vein Endothelial Cell (HUVEC) Survival Assay

Objective: To assess the effect of this compound on VEGF-induced HUVEC survival.

Procedure:

-

Cell Culture: Culture HUVECs in endothelial growth medium (EGM).

-

Seeding: Seed HUVECs in 96-well plates at a density of approximately 10,000 cells per well.

-

Starvation: The following day, replace the medium with a basal medium containing a low percentage of serum (e.g., 1% FBS) and incubate for 18 hours.[1]

-

Treatment: Add varying concentrations of this compound to the wells.

-

Stimulation: Add a predetermined concentration of VEGF (e.g., 20 ng/mL) to the appropriate wells.[1] Include a control with a non-target growth factor like bFGF.

-

Incubation: Incubate the plates for 3 days.[1]

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell survival relative to the VEGF-stimulated control and determine the IC₅₀ value.[1]

In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Procedure:

-

Cell Preparation: Harvest tumor cells from exponential phase culture and wash with sterile PBS. Resuspend the cells in PBS, sometimes mixed with Matrigel, to the desired concentration.[10]

-

Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[10]

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

-

Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., twice daily). The control group receives the vehicle.[1][10]

-

Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²)/2.[11]

-

Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors.

-

Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition. Tumors can also be processed for pharmacodynamic studies, such as analyzing the phosphorylation status of the target receptors.[1][11]

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with significant antiangiogenic and antitumor properties. Its ability to simultaneously inhibit key signaling pathways involved in cancer progression makes it a valuable tool for preclinical research and a potential candidate for further therapeutic development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of (Z)-SU14813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Z)-SU14813, a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. SU14813 has demonstrated significant anti-angiogenic and antitumor activities by targeting key signaling pathways involved in cancer progression.[1][2][3] This document summarizes its inhibitory activity, details the experimental protocols for its characterization, and visualizes the relevant signaling pathways.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a spectrum of receptor tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its multi-targeted nature allows for the simultaneous blockade of several oncogenic signaling pathways.[1][2]

Table 1: Biochemical Kinase Inhibition by this compound

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 (Flt-1) | 2[4][5][6] |

| VEGFR2 (KDR/Flk-1) | 50[4][5][6] |

| PDGFRβ | 4[4][5][6] |

| c-Kit | 15[4][5][6] |

| FLT3 | Data not available in provided results |

| CSF1R/FMS | Data not available in provided results |

| FGFR-1 | 3500 |

| EGFR | >20000 |

| Src | 2500 |

| cMet | 9000 |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line/System | Target | IC₅₀ (nM) |

| Receptor Phosphorylation | Porcine Aortic Endothelial Cells | VEGFR2 | 5.2[4] |

| Receptor Phosphorylation | Porcine Aortic Endothelial Cells | PDGFRβ | 9.9[4] |

| Receptor Phosphorylation | Porcine Aortic Endothelial Cells | c-Kit | 11.2[4] |

| Cell Proliferation | U-118MG (Glioblastoma) | - | 50-100[4] |

| Endothelial Cell Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated | 6.8 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Biochemical Kinase Assays

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant glutathione (B108866) S-transferase (GST)-fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A generic tyrosine-containing peptide is used as a substrate.

-

Reaction Mixture: The kinase reaction is performed in a buffer containing ATP and MgCl₂.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at room temperature to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods like ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.

-

Data Analysis: The concentration of SU14813 that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.[1]

Cellular Receptor Phosphorylation Assays

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Methodology:

-

Cell Culture: Cells endogenously expressing the target receptor (e.g., Mo7e cells for c-Kit) or engineered to overexpress the receptor (e.g., transfected NIH 3T3 or porcine aortic endothelial cells) are used.[4]

-

Serum Starvation: Cells are cultured in low-serum media overnight to reduce basal receptor activation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor autophosphorylation.

-

Cell Lysis: Cells are lysed to extract cellular proteins.

-

Phosphorylation Detection: The level of receptor phosphorylation is determined using methods such as Western blotting or ELISA with antibodies specific to the phosphorylated form of the receptor.

-

Data Analysis: The IC₅₀ value, representing the concentration of SU14813 that inhibits 50% of ligand-stimulated receptor phosphorylation, is determined.[1]

Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay assesses the impact of SU14813 on the survival of endothelial cells, a critical process in angiogenesis.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[1][7]

-

Serum Starvation: Cells are starved in a low-serum medium for 18 hours.[1][7]

-

Inhibitor and Growth Factor Treatment: Cells are treated with various concentrations of this compound followed by stimulation with a pro-angiogenic growth factor such as VEGF.[1][7]

-

Incubation: The cells are incubated for a period of three days to allow for cell proliferation and survival.[7]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

-

Data Analysis: The IC₅₀ value for the inhibition of growth factor-stimulated cell survival is calculated.

Visualizations

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow.

Caption: Workflow for an endothelial cell survival assay.

Caption: Simplified VEGFR2 signaling pathway and its inhibition.

Caption: Simplified PDGFRβ signaling pathway and its inhibition.

Caption: Simplified c-Kit signaling pathway and its inhibition.

Caption: Simplified FLT3 signaling pathway and its inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

(Z)-SU14813: A Technical Guide to its Effects on Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on endothelial cell proliferation, a critical process in angiogenesis. The document outlines the inhibitory activity of SU14813, details the experimental protocols for assessing its impact on endothelial cells, and visualizes the key signaling pathways involved.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against several key receptor tyrosine kinases that are crucial for endothelial cell proliferation and survival. The following tables summarize the in vitro inhibitory concentrations (IC50) of SU14813 from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

Table 2: Cellular Inhibitory Activity of this compound

| Target & Cell Line | IC50 (nM) |

| VEGFR-2 (Porcine Aortic Endothelial Cells) | 5.2[3] |

| PDGFR-β (Porcine Aortic Endothelial Cells) | 9.9[3] |

| KIT (Porcine Aortic Endothelial Cells) | 11.2[3] |

Table 3: Effect of this compound on VEGF-Stimulated Endothelial Cell Survival

| Cell Line | Stimulant | Assay | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF (20 ng/mL) | MTT Assay | ~10-20 (estimated from graphical data)[4] |

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-proliferative effects on endothelial cells primarily by inhibiting the signaling pathways of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). These receptors are pivotal in angiogenesis.[4]

Upon ligand binding (VEGF or PDGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that lead to cell proliferation, migration, and survival.[5][6] SU14813 acts as an ATP-competitive inhibitor at the kinase domain of these receptors, thereby blocking their phosphorylation and subsequent signal transduction.[7]

Below are diagrams illustrating the key signaling pathways and the point of inhibition by this compound.

Caption: VEGFR2 signaling pathway and inhibition by this compound.

Caption: PDGFRβ signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for assessing the effects of kinase inhibitors on endothelial cell proliferation and survival.

Endothelial Cell Proliferation/Survival Assay (MTT-based)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC), passages 4-5

-

EGM2 medium with 10% FBS, endothelial cell growth supplement, and 10 µg/mL sodium heparin

-

F12K medium with 10% FBS and 1% FBS

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

Recombinant human VEGF

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Protocol:

-

Cell Seeding: Culture HUVECs to subconfluency in EGM2 medium. Seed the cells in 96-well plates at a density of 10,000 cells per well in F12K medium containing 10% FBS.

-

Starvation: The following day, replace the medium with F12K medium containing 1% FBS and starve the cells for 18 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in F12K medium with 1% FBS. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Growth Factor Stimulation: After a 45-minute incubation with SU14813, add VEGF to the wells to a final concentration of 20 ng/mL.

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the endothelial cell proliferation/survival assay.

Cellular Receptor Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of its target receptors in a cellular context.

Materials:

-

Porcine aortic endothelial cells overexpressing human VEGFR-2 or PDGFR-β

-

96-well plates

-

Serum-reduced medium (0.1% FBS)

-

This compound stock solution in DMSO

-

VEGF-A or PDGF-BB

-

Lysis buffer

-

ELISA-based receptor phosphorylation detection kit

Protocol:

-

Cell Seeding: Seed the transfected endothelial cells in 96-well plates and allow them to attach for 6-8 hours.

-

Starvation: Replace the growth medium with serum-reduced medium and incubate overnight.

-

Compound Incubation: Add diluted this compound to the cells (final DMSO concentration of 0.1%) and incubate for 1 hour at 37°C.

-

Ligand Stimulation: Stimulate the cells with VEGF-A (50-100 ng/mL) or PDGF-BB (20-50 ng/mL) for 5-10 minutes.

-

Cell Lysis: Remove the medium and lyse the cells with lysis buffer.

-

ELISA: Measure the level of receptor phosphorylation in the cell lysates using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the cellular IC50 values by fitting the data to a four-variable curve.

Conclusion

This compound is a potent inhibitor of endothelial cell proliferation and survival, primarily through its targeted inhibition of VEGFR2 and PDGFRβ signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic properties of this compound. The provided methodologies can be adapted to further explore the nuanced effects of this compound on various aspects of endothelial cell biology.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. MTT (Assay protocol [protocols.io]

(Z)-SU14813: A Technical Overview of Kinase Inhibitory Activity

(Z)-SU14813, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant antiangiogenic and antitumor activities. This technical guide provides an in-depth analysis of its kinase inhibitory profile, experimental methodologies, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development.

Kinase Inhibitory Profile

This compound exhibits a broad-spectrum inhibitory activity against several key RTKs implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves binding to these kinases and inhibiting their phosphorylation, which in turn blocks downstream signaling pathways essential for cell proliferation, angiogenesis, and survival.[3]

Biochemical Assay Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of purified kinases in biochemical assays. These assays measure the direct inhibitory effect of the compound on enzyme activity.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[4][5][6] |

| VEGFR2 | 50[4][5][6] |

| PDGFRβ | 4[4][5][6] |

| KIT | 15[4][5][6] |

| PDGFRα | 4 |

| FGFR-1 | 3500 |

| Src | 2500 |

| cMet | 9000 |

| EGFR | >20000 |

Cellular Assay Data

Cellular assays provide insights into the compound's activity in a more physiologically relevant context. The table below presents the IC50 values of this compound in various cell-based assays, measuring the inhibition of receptor phosphorylation or cell proliferation.

| Assay Type | Cell Line/System | Target | IC50 (nM) |

| Receptor Phosphorylation | Porcine Aorta Endothelial Cells | VEGFR-2 | 5.2[4] |

| Receptor Phosphorylation | Porcine Aorta Endothelial Cells | PDGFR-β | 9.9[4] |

| Receptor Phosphorylation | Porcine Aorta Endothelial Cells | KIT | 11.2[4] |

| Receptor Phosphorylation | Transfected NIH 3T3 Cells | PDGFRβ | 20 |

| Receptor Phosphorylation | Mo7e Cells | KIT | 6 |

| Receptor Phosphorylation | MV4;11 Cells | FLT3-ITD | 50[4] |

| Cell Proliferation | U-118MG | - | 50-100[4] |

| Cell Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-stimulated | 6.8 |

Signaling Pathway Inhibition

This compound's therapeutic potential stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis. The primary targets—VEGFR, PDGFR, KIT, and FLT3—are all key players in these processes.

Caption: Inhibition of key RTKs by this compound blocks downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key assays used to characterize the inhibitory activity of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Reagent Preparation:

-

Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl2), an EGTA solution, and a non-ionic surfactant (e.g., 0.01% Brij-35).[7]

-

Kinase and Substrate Dilution: The target kinase and its specific substrate are diluted to their final desired concentrations in the kinase buffer.[7]

-

Inhibitor Preparation: A serial dilution of this compound is prepared, typically in DMSO.[7]

-

-

Assay Procedure:

-

The kinase, substrate, and inhibitor are added to the wells of a microplate (e.g., 96- or 384-well plate).[7]

-

The reaction is initiated by the addition of ATP.[7]

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

-

The reaction is terminated by adding a stop solution, such as EDTA.[7]

-

-

Detection and Data Analysis:

-

The amount of substrate phosphorylation is quantified using a suitable detection method (e.g., radiometric assay measuring the transfer of radiolabeled phosphate).[7]

-

The percentage of inhibition for each inhibitor concentration is calculated.

-

The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[2]

-

Cellular Receptor Phosphorylation Assays

These assays measure the ability of an inhibitor to block the phosphorylation of a target receptor within a cellular context.

-

Cell Culture and Treatment:

-

Cells expressing the target receptor (e.g., transfected NIH 3T3 cells or porcine aortic endothelial cells) are cultured to subconfluency.[2][4]

-

The cells are typically serum-starved for a period (e.g., 18 hours) to reduce basal receptor phosphorylation.[2]

-

Cells are then pre-incubated with varying concentrations of this compound.

-

-

Ligand Stimulation:

-

Lysis and Analysis:

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

The level of phosphorylated receptor is measured using techniques such as ELISA or Western blotting with phospho-specific antibodies.

-

-

Data Analysis:

-

The inhibition of receptor phosphorylation is quantified relative to control (ligand-stimulated, no inhibitor).

-

The IC50 value is calculated from the dose-response curve.

-

Cell Proliferation and Survival Assays

These assays assess the impact of the inhibitor on cell viability and growth.

-

Cell Seeding:

-

The chosen cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is seeded in 96-well plates at a specific density.[2]

-

-

Treatment:

-

Incubation:

-

The plates are incubated for a defined period, typically 48 to 72 hours.

-

-

Viability Measurement:

-

Data Analysis:

-

The percentage of growth inhibition or survival is calculated relative to untreated controls.

-

The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

-

Caption: A streamlined workflow for determining in vitro kinase inhibition.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

(Z)-SU14813: A Multi-Targeted Kinase Inhibitor for Tumor Growth Suppression

(Z)-SU14813 is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that plays a crucial role in tumor growth, angiogenesis, and metastasis.[1][2][3][4] Developed as a next-generation agent following sunitinib, SU14813 demonstrates broad-spectrum inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and fms-like tyrosine kinase 3 (FLT3).[1][2][3] This comprehensive technical guide delves into the core mechanisms, experimental validation, and therapeutic potential of this compound in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the phosphorylation of several key RTKs.[5] These receptors, when activated by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][2][6] By simultaneously blocking these pathways, SU14813 effectively cuts off the critical support systems for tumor growth and progression.[1][2]

The primary targets of SU14813 include:

-

VEGFRs (VEGFR-1 and VEGFR-2): Essential for angiogenesis.[1][7][8]

-

PDGFRs (PDGFR-α and PDGFR-β): Involved in angiogenesis and tumor cell proliferation.[1][5][6]

-

KIT: A key driver in certain gastrointestinal stromal tumors (GIST) and other malignancies.[1][2][7]

-

FLT3: Often mutated and constitutively active in acute myeloid leukemia (AML).[1][2]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against specific kinase targets and in cellular contexts.

Table 1: Biochemical IC50 Values for SU14813 Against Receptor Tyrosine Kinases

| Target Kinase | IC50 (nmol/L) |

| VEGFR-1 | 2 |

| VEGFR-2 | 50 |

| PDGFR-β | 4 |

| KIT | 15 |

| FLT3 | Not specified |

| CSF1R/FMS | Not specified |

Source: Data compiled from biochemical assays.[1][7][8]

Table 2: Cellular IC50 Values for SU14813

| Cell Line/Target | Assay | IC50 (nmol/L) |

| Porcine Aorta Endothelial Cells (VEGFR-2) | Phosphorylation Inhibition | 5.2 |

| Porcine Aorta Endothelial Cells (PDGFR-β) | Phosphorylation Inhibition | 9.9 |

| Porcine Aorta Endothelial Cells (KIT) | Phosphorylation Inhibition | 11.2 |

| NIH-3T3 (PDGFR-β overexpressing) | PDGF-dependent Proliferation Inhibition | Not specified |

| OC1-AML5 (wild-type FLT3) | FLT3 Ligand-dependent Proliferation | Not specified |

| MV4;11 (mutant FLT3-ITD) | Autonomous Proliferation Inhibition | Not specified |

| U-118MG (Glioblastoma) | Growth Inhibition | 50 - 100 |

Source: Data from various cellular assays.[1][7]

Table 3: In Vivo Antitumor Efficacy of SU14813 in Xenograft Models

| Tumor Model | Initial Tumor Volume (mm³) | Dose (mg/kg) | Outcome |

| 786-O | Not specified | Not specified | Tumor Regression |

| MV4;11 | Not specified | Not specified | Tumor Regression |

| Colo205 | Not specified | Not specified | Growth Arrest |

| C6 | Not specified | Not specified | Growth Delay |

| MV522 | Not specified | Not specified | Growth Delay |

Source: Results from subcutaneous xenograft models in mice.[1]

Signaling Pathway Inhibition

This compound's mechanism involves the disruption of key signaling pathways initiated by its target RTKs. The diagram below illustrates the primary pathways inhibited by the compound.

Caption: SU14813 inhibits multiple RTKs, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of SU14813 on the kinase activity of its targets in a cell-free system.

Protocol:

-

Recombinant Kinase: Purified recombinant kinase domains of VEGFR-1, VEGFR-2, PDGFR-β, KIT, and other kinases are used.

-

Substrate: A generic or specific peptide substrate for each kinase is coated onto microtiter plates.

-

Reaction Mixture: The kinase, substrate, ATP, and varying concentrations of SU14813 are incubated together in a suitable buffer.

-

Detection: The level of substrate phosphorylation is quantified, typically using an antibody that recognizes the phosphorylated substrate, followed by a colorimetric or fluorescent readout.

-

IC50 Calculation: The concentration of SU14813 that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[1]

Cellular Phosphorylation Assays

These experiments assess the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Protocol:

-

Cell Culture: Cells overexpressing the target receptors (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β, or porcine aorta endothelial cells) are cultured to sub-confluency.[1]

-

Starvation: Cells are serum-starved for a period (e.g., 18 hours) to reduce basal receptor phosphorylation.[1]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of SU14813.

-

Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation.

-

Cell Lysis and Analysis: Cells are lysed, and the total protein is subjected to immunoprecipitation for the target receptor, followed by Western blotting using an anti-phosphotyrosine antibody to detect the level of phosphorylation.

Cell Viability and Proliferation Assays

These assays measure the effect of SU14813 on the growth and survival of cancer cells.

Protocol (MTT Assay):

-

Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells/well).[1]

-

Treatment: After allowing the cells to adhere, they are treated with a range of SU14813 concentrations.

-

Incubation: The plates are incubated for a set period (e.g., 3 days).[1]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

In Vivo Xenograft Tumor Models

These studies evaluate the anti-tumor efficacy of SU14813 in a living organism.

Protocol:

-

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.[1]

-

Tumor Cell Implantation: Human or rat tumor cells (e.g., 2 x 10⁶ to 6 x 10⁶ cells) are harvested during their exponential growth phase and implanted subcutaneously into the flank of the mice. In some cases, Matrigel is co-injected to aid tumor formation.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-350 mm³).[1]

-

Treatment Administration: SU14813, formulated in a vehicle such as carboxymethyl cellulose, is administered orally (p.o.) via gavage at specified doses and schedules (e.g., twice daily).[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the vehicle-treated control group reach a predetermined size or when the health of the animals is compromised.[1]

-

Efficacy Evaluation: Efficacy is assessed by comparing tumor growth inhibition or regression in the treated groups versus the control group.[1]

Caption: Workflow for in vivo xenograft studies of SU14813.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities demonstrated in preclinical models.[1][2] Its ability to simultaneously inhibit key pathways involved in tumor growth and survival, such as VEGFR, PDGFR, KIT, and FLT3, provides a strong rationale for its clinical development.[2][3] The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics. Further clinical investigation is warranted to establish its safety and efficacy in patients with advanced malignancies.[2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 5. Facebook [cancer.gov]

- 6. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Chemical structure and properties of (Z)-SU14813 maleate

An In-Depth Technical Guide to (Z)-SU14813 Maleate (B1232345): A Multi-Targeted Tyrosine Kinase Inhibitor

Introduction

This compound maleate is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Identified from the same chemical library as sunitinib, SU14813 demonstrates broad-spectrum inhibitory activity against several RTKs implicated in angiogenesis, tumor growth, and metastasis.[3][4][5] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[3][4] Preclinical studies have shown its potent antiangiogenic and antitumor activities, both as a monotherapy and in combination with other chemotherapeutic agents, supporting its clinical evaluation in advanced malignancies.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound maleate.

Chemical Structure and Physicochemical Properties

This compound maleate is the maleate salt of SU14813. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [6] |

| Molecular Formula | C27H31FN4O8 | [6][7][8] |

| Molecular Weight | 558.56 g/mol | [6][7][8] |

| Appearance | Solid | [8][9] |

| Solubility | DMSO: 44-66.67 mg/mL | [7][10][11] |

Mechanism of Action: Inhibition of Key Signaling Pathways

SU14813 exerts its therapeutic effects by binding to and inhibiting the phosphorylation of multiple RTKs.[1] This simultaneous inhibition of several critical signaling pathways involved in tumor progression and angiogenesis is a key feature of its mechanism of action.[3][4] The primary targets of SU14813 are members of the split-kinase domain RTK family, including VEGFRs, PDGFRs, KIT, and FLT3.[3] Inhibition of these receptors leads to the suppression of downstream signaling cascades, resulting in the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[1]

Pharmacological Properties

Biochemical Kinase Inhibitory Activity

SU14813 demonstrates potent inhibitory activity against a range of receptor tyrosine kinases in biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

| FLT3 | 2-50 |

| CSF1R/FMS | 2-50 |

References:[7][8][9][10][12][13]

Cellular Activity

In cell-based assays, SU14813 effectively inhibits both ligand-dependent and autonomous receptor phosphorylation, as well as cell proliferation and survival.

| Cellular Assay | Cell Line | IC50 (nM) |

| Receptor Phosphorylation | ||

| VEGFR-2 | Porcine Aortic Endothelial Cells | 5.2 |

| PDGFR-β | Porcine Aortic Endothelial Cells | 9.9 |

| KIT | Porcine Aortic Endothelial Cells | 11.2 |

| Cell Growth Inhibition | ||

| U-118MG (glioblastoma) | U-118MG | 50-100 |

In Vivo Antitumor Efficacy

SU14813 has demonstrated significant, dose-dependent antitumor activity in various preclinical xenograft models. Oral administration of SU14813 has led to tumor regression, growth arrest, or substantial growth delay.[3][4] The plasma concentration required for in vivo target inhibition is estimated to be between 100 and 200 ng/mL.[3][4][7] Furthermore, combination therapy with agents such as docetaxel (B913) has shown enhanced antitumor effects.[2][3][4]

| Tumor Model | Treatment | Outcome |

| 786-O (Renal) | Monotherapy | Regression |

| MV4;11 (AML) | Monotherapy | Regression |

| Colo205 (Colon) | Monotherapy | Growth Arrest |

| C6 (Glioma) | Monotherapy | Growth Delay |

| MV522 (Lung) | Monotherapy | Growth Delay |

| LLC (Lewis Lung Carcinoma) | Combination with Docetaxel | Enhanced tumor growth inhibition and survival |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SU14813.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of target kinases.

Protocol:

-

Enzyme and Substrate Preparation : Glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A corresponding specific substrate is prepared.[3]

-

Reaction Mixture : The kinase, substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition : SU14813 is added to the reaction mixture at various concentrations.

-

Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved through methods such as ELISA using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP.

-

Data Analysis : The percentage of inhibition at each SU14813 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[3]

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Protocol:

-

Cell Culture : Cells overexpressing the target receptor (e.g., NIH-3T3 or porcine aortic endothelial cells) are cultured in 96-well plates.[3]

-

Serum Starvation : Cells are serum-starved overnight to reduce basal receptor phosphorylation.[3]